![molecular formula C19H21ClN4O4 B4133381 N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4133381.png)
N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide
Overview
Description
N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide, also known as TRO19622, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including inflammation and apoptosis. N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide also modulates the activity of various neurotransmitter systems, including the cholinergic and dopaminergic systems.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide has been shown to reduce neuroinflammation, oxidative stress, and neuronal cell death. N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide has also been shown to improve cognitive function and motor coordination in animal models of neurological diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide is its high potency and selectivity for GSK-3β inhibition. This makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for the study of N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide. One area of research is the development of novel formulations of N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide that improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide in other diseases, such as cancer and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide and its effects on various cellular processes.
Scientific Research Applications
N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzamide has been shown to have neuroprotective and anti-inflammatory effects, as well as the ability to improve cognitive function and motor coordination.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4/c20-15-2-1-3-16(13-15)21-19(26)14-4-5-17(18(12-14)24(27)28)23-8-6-22(7-9-23)10-11-25/h1-5,12-13,25H,6-11H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRWEGUOKVAIEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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